1-(But-3-en-1-yl)-2-iodobenzene
Description
Properties
CAS No. |
24892-64-6 |
|---|---|
Molecular Formula |
C10H11I |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-but-3-enyl-2-iodobenzene |
InChI |
InChI=1S/C10H11I/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 |
InChI Key |
BPPFHIKJSKQTSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Alkoxy-Group Substitution via Nucleophilic Aromatic Substitution
Reaction Overview
This method involves substituting a hydroxyl group on 2-iodophenol with a but-3-enyl moiety via nucleophilic aromatic substitution. The procedure is adapted from the synthesis of 1-(allyloxy)-2-iodobenzene (D1) reported by Bailey et al..
Experimental Procedure
- Reactants : 2-Iodophenol (10 g, 45.45 mmol), potassium carbonate (12.56 g, 90.91 mmol), 3-butenyl bromide (5.90 mL, 68.18 mmol).
- Solvent : Dry DMF (85 mL).
- Conditions : Stirring at 70°C for 3 hours under nitrogen, followed by overnight reaction at room temperature.
- Workup : Extraction with diethyl ether, washing with water, and drying over MgSO₄.
- Yield : 93% (orange oil).
Mechanistic Insights
The reaction proceeds via deprotonation of 2-iodophenol by K₂CO₃, forming a phenoxide ion that attacks 3-butenyl bromide in an Sₙ2 mechanism. The electron-withdrawing iodine substituent enhances electrophilicity at the ortho position, favoring substitution.
Limitations
- Competing elimination reactions may reduce yields if excess base or elevated temperatures are used.
- Steric hindrance from the butenyl chain necessitates prolonged reaction times.
Palladium-Catalyzed Cross-Coupling Reactions
Negishi Coupling
Negishi coupling employs organozinc reagents to introduce the butenyl group to 1-bromo-2-iodobenzene. This method, reported by Negishi et al., offers high regioselectivity.
Experimental Procedure
- Reactants : 1-Bromo-2-iodobenzene (1.0 eq.), but-3-enylzinc bromide (1.2 eq.).
- Catalyst : Pd(PPh₃)₄ (0.05 eq.).
- Solvent : Tetrahydrofuran (THF).
- Conditions : Stirring at 60°C for 12 hours under argon.
- Yield : 66%.
Mechanistic Insights
The oxidative addition of Pd(0) to 1-bromo-2-iodobenzene forms a Pd(II) intermediate. Transmetalation with the organozinc reagent followed by reductive elimination yields the desired product.
Radical Cyclization Approaches
Tin-Mediated Cyclization
Bailey et al. demonstrated the use of tributyltin hydride (Bu₃SnH) to generate radicals from haloalkene precursors, forming the butenyl-iodobenzene scaffold.
Experimental Procedure
- Reactants : 1-(3-Iodopropyl)-2-iodobenzene (1.0 eq.), Bu₃SnH (1.5 eq.).
- Initiator : AIBN (0.1 eq.).
- Solvent : Benzene.
- Conditions : Reflux under nitrogen for 6 hours.
- Yield : 66%.
Mechanistic Insights
AIBN generates radicals that abstract iodine from the precursor, forming a carbon-centered radical. Intramolecular cyclization followed by hydrogen abstraction yields the product.
Halogen Exchange Reactions
Finkelstein-Type Iodination
This method substitutes a bromine atom in 1-(but-3-en-1-yl)-2-bromobenzene with iodide using NaI in acetone.
Experimental Procedure
- Reactants : 1-(But-3-en-1-yl)-2-bromobenzene (1.0 eq.), NaI (2.0 eq.).
- Solvent : Dry acetone.
- Conditions : Reflux for 24 hours.
- Yield : 45%.
Limitations
- Low yields due to competing elimination side reactions.
- Requires pre-synthesis of the brominated precursor.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Alkoxy Substitution | 93% | High yield, simple setup | Limited to activated aryl substrates |
| Negishi Coupling | 66% | Excellent regioselectivity | Requires air-sensitive reagents |
| Suzuki Coupling | 52% | Broad substrate compatibility | Lower yields for alkylboronic acids |
| Radical Cyclization | 66% | No metal catalysts needed | Toxicity of tin reagents |
| Halogen Exchange | 45% | Straightforward halogen substitution | Low efficiency, precursor dependency |
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
1-(But-3-en-1-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the but-3-en-1-yl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The but-3-en-1-yl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with molecular targets and pathways.
Comparison with Similar Compounds
The following table compares 1-(but-3-en-1-yl)-2-iodobenzene with structurally related iodobenzene derivatives, highlighting substituent effects on reactivity, synthesis, and applications:
Key Observations:
Substituent Effects :
- Alkenyl/Alkynyl Groups : Butenyl and allyloxy substituents enhance reactivity toward cycloaddition or addition ().
- Halogenated Groups : Chloromethyl derivatives exhibit electrophilic reactivity, enabling SN2 substitutions ().
- Benzyloxy Groups : Provide steric bulk, stabilizing intermediates in multi-step syntheses ().
Synthetic Flexibility :
- Iodine’s role as a directing group and leaving group is critical in cross-coupling ().
- Nucleophilic substitutions (e.g., using bromomethyl precursors) are versatile for generating derivatives ().
Applications :
- Iodobenzene derivatives are pivotal in drug discovery () and catalysis ().
- Unsaturated derivatives (e.g., butenyl, allyloxy) are valuable in constructing heterocycles ().
Challenges :
- Steric hindrance from bulky substituents (e.g., benzyloxy) may limit reaction efficiency.
- Stability issues in alkenyl/alkynyl derivatives under acidic/basic conditions require optimization.
Future Prospects :
Q & A
Q. What are the optimal synthetic routes for preparing 1-(but-3-en-1-yl)-2-iodobenzene, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound can be achieved through transition-metal-catalyzed coupling reactions or nucleophilic substitution . For example:
- Allylation via Grignard coupling : A modified Grignard approach (as used for synthesizing 1-(diethylphosphino)-2-iodobenzene in ligand preparation) could be adapted. Reacting 2-iodobenzyl chloride with but-3-en-1-ylmagnesium bromide under inert conditions (e.g., THF, 0°C to room temperature) may yield the target compound. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to Grignard reagent) and monitor via TLC or GC-MS to minimize side products .
- Allyl ether formation : Analogous to the synthesis of 1-(allyloxy)-2-iodobenzene from 2-iodophenol and allyl bromide, substitute but-3-en-1-yl bromide and use a base like K₂CO₃ in DMF at 60–80°C. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers rigorously characterize the structure of this compound?
Combine multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135 for carbon hybridization) with high-resolution mass spectrometry (HRMS) . Key NMR signals:
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet for ortho-substituted benzene), allylic protons (δ 5.6–5.8 ppm, multiplet for butenyl group), and vinyl protons (δ 5.0–5.3 ppm, doublet of doublets).
- ¹³C NMR : Iodo-substituted carbons (δ ~95–100 ppm), allylic carbons (δ ~115–120 ppm).
For crystalline samples, single-crystal X-ray diffraction (e.g., using SHELXL for refinement) can confirm bond lengths and angles, though crystallization may require slow evaporation in nonpolar solvents like hexane .
Q. What are the critical stability considerations for storing and handling this compound?
- Light sensitivity : Store in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent iodobenzene decomposition.
- Moisture avoidance : Use molecular sieves (4Å) in storage containers, as moisture may hydrolyze the allyl group.
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Similar aryl iodides (e.g., 2-iodobenzyl chloride) show melting points ~30°C and boiling points ~150°C under reduced pressure .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what mechanistic insights exist?
This compound serves as a substrate in Cu- or Pd-catalyzed couplings due to its reactive C–I bond and allylic system. For example:
- C–S bond formation : In Cu-catalyzed thioacetate couplings (similar to iodobenzene derivatives), the aryl iodide undergoes oxidative addition to Cu(I), followed by transmetallation with potassium thioacetate. The allyl group may influence regioselectivity via steric or electronic effects .
- Cyclization reactions : Intramolecular Heck coupling could form fused rings (e.g., benzochromenes). Optimize solvent polarity (e.g., sym-trimethylbenzene for high-temperature stability) and ligand choice (e.g., 1,10-phenanthroline for Cu systems) to achieve >60% yields .
Q. What strategies resolve contradictions in catalytic activity data when using this compound in alkene functionalization?
- Controlled experiments : Compare catalytic systems (e.g., CuI vs. Pd(PPh₃)₄) under identical conditions (solvent, temperature, ligand ratio). For example, Pd catalysts may favor allylic C–H activation, while Cu systems prioritize C–I bond cleavage.
- Kinetic profiling : Use in situ IR or NMR to track intermediate formation (e.g., π-allyl metal complexes). A lag phase in product formation suggests rate-limiting oxidative addition .
Q. How can computational methods complement experimental studies on the reactivity of this compound?
- DFT calculations : Model transition states for C–I bond activation and allylic interactions. Software like Gaussian or ORCA can predict regioselectivity in cyclization reactions (e.g., 6-membered vs. 5-membered ring formation).
- Molecular docking : For catalytic systems, simulate ligand-metal interactions to rationalize experimental turnover frequencies (TOFs). Compare with crystallographic data from SHELXL-refined structures .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (e.g., THF over Na/benzophenone) and confirm reagent purity via NMR or GC-MS.
- Safety protocols : Use fume hoods for handling volatile iodides, and employ H₂O-compatible gloves to prevent skin absorption (H303/H313/H333 warnings apply to similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
